molecular formula C22H16N2O3 B2355424 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide CAS No. 683235-84-9

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide

Cat. No.: B2355424
CAS No.: 683235-84-9
M. Wt: 356.381
InChI Key: AZDLNUBEEFIDPS-UHFFFAOYSA-N
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Description

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features a benzyl group attached to a benzamide moiety, which is further connected to an isoindoline-1,3-dione structure. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux, using SiO2-tpy-Nb as a catalyst to obtain the final products with moderate to excellent yields (41–93%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is unique due to the presence of both the benzyl and benzamide groups, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

4-benzyl-N-(1,3-dioxoisoindol-5-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3/c25-20(23-17-10-11-18-19(13-17)22(27)24-21(18)26)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDLNUBEEFIDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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